molecular formula C21H25N3O5S B4229066 ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate

ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate

Cat. No. B4229066
M. Wt: 431.5 g/mol
InChI Key: BMVUIHPQUNWBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate, also known as E7046, is a small molecule inhibitor that targets the colony stimulating factor 1 receptor (CSF1R). CSF1R is a protein that plays a crucial role in the regulation of immune cells, particularly macrophages, which are important in the body's response to infection and inflammation. E7046 has shown promise in preclinical studies as a potential treatment for various inflammatory and autoimmune diseases.

Mechanism of Action

Ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate works by inhibiting the activity of CSF1R, which is expressed on the surface of macrophages and other immune cells. CSF1R signaling is important for the survival and function of these cells, and inhibition of this pathway can lead to reduced inflammation and immune cell infiltration in diseased tissues.
Biochemical and Physiological Effects:
In preclinical studies, ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has been shown to reduce inflammation and improve disease symptoms in various models of inflammatory and autoimmune diseases. ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has also been shown to inhibit the growth and survival of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate is its specificity for CSF1R, which reduces the likelihood of off-target effects. Additionally, ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has shown promise in preclinical studies as a potential treatment for various inflammatory and autoimmune diseases, as well as cancer. However, the limitations of ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate include its relatively short half-life and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate research include investigating its safety and efficacy in clinical trials for various inflammatory and autoimmune diseases and cancer. Additionally, further studies are needed to determine the optimal dosing and administration of ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate, as well as its potential for combination therapy with other drugs. Finally, the role of CSF1R signaling in other diseases and physiological processes should be investigated to determine the potential utility of CSF1R inhibitors such as ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate in these contexts.

Scientific Research Applications

Ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has been studied extensively in preclinical models of various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. In these studies, ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has been shown to reduce inflammation and improve disease symptoms. Additionally, ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has been investigated as a potential treatment for various types of cancer, including breast cancer and glioblastoma.

properties

IUPAC Name

ethyl 4-[4-[(4-methylphenyl)sulfonylamino]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-3-29-21(26)24-14-12-23(13-15-24)20(25)17-6-8-18(9-7-17)22-30(27,28)19-10-4-16(2)5-11-19/h4-11,22H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVUIHPQUNWBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.